4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a six-membered dihydropyrimidine ring with a thione (C=S) group at position 2. Key structural features include:
- N-(2-Fluorophenyl) carboxamide: A fluorine atom at the ortho position of the phenyl ring, influencing electronic properties and binding interactions .
- 6-Methyl group: A methyl substituent at position 6, modulating steric effects.
- 2-Sulfanylidene: The thione group contributes to hydrogen-bonding interactions and tautomerism .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-3-26-14-10-8-13(9-11-14)18-17(12(2)22-20(27)24-18)19(25)23-16-7-5-4-6-15(16)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQRIYCVKBJYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Introduction of the Ethoxyphenyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations :
- Substituent Position : Ortho-substituted fluorophenyl groups (e.g., N-(2-fluorophenyl) in the target compound) improve metabolic stability compared to para-substituted analogs like N-(4-fluorophenyl) .
- Electron-Donating vs. Withdrawing Groups : Ethoxy (electron-donating) at the para position enhances solubility in polar solvents (e.g., DMSO) compared to chloro or trifluoromethyl groups .
- Thione vs.
Biological Activity
The compound 4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to a class of tetrahydropyrimidine derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on current research findings.
Synthesis
The synthesis of tetrahydropyrimidine derivatives typically involves the Biginelli reaction or similar methodologies. Recent studies have reported an efficient two-step synthesis process yielding various substituted tetrahydropyrimidines, including the target compound. The use of catalysts like para-toluene sulfonic acid in ethanol has been noted to enhance yields and purity .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of tetrahydropyrimidine derivatives. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Exhibited notable inhibition.
- Escherichia coli : Showed moderate to strong antibacterial effects.
- Pseudomonas aeruginosa : Some derivatives displayed effective inhibition .
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
In vitro studies have also indicated antifungal properties against strains such as Aspergillus niger . The effectiveness varies with structural modifications; compounds with specific substituents at the phenyl rings tend to exhibit enhanced antifungal activity .
Anticancer Potential
Research has suggested that certain derivatives of tetrahydropyrimidines possess anticancer properties. For example, modifications at the fifth position of the pyrimidine ring have been linked to increased cytotoxicity against various cancer cell lines. However, specific data on the target compound's anticancer activity remains limited and warrants further investigation .
Case Studies
- Antibacterial Screening : A recent study screened a series of tetrahydropyrimidine derivatives for antibacterial activity using the cup-plate agar diffusion method. Compounds were tested at varying concentrations (40 µg/ml), revealing promising results against several pathogenic strains .
- HIV Integrase Inhibition : Another notable study focused on related compounds inhibiting HIV-1 integrase. Although the specific target compound did not show significant activity in this context, related derivatives exhibited IC50 values as low as 0.65 µM in isolated enzyme assays, indicating potential for further development in antiviral therapies .
Research Findings Summary
The following table summarizes key findings regarding biological activities associated with tetrahydropyrimidine derivatives:
Q & A
Q. What are the recommended synthetic routes for this tetrahydropyrimidine derivative, and how can reaction conditions be optimized to improve yield?
The compound can be synthesized via modified Biginelli reactions, where thiourea derivatives are condensed with β-keto esters and substituted aldehydes under acidic conditions. Optimizing solvent (e.g., ethanol or acetic acid), temperature (80–100°C), and catalyst (e.g., HCl or p-TsOH) is critical. For example, analogs with sulfanylidene groups have been synthesized using refluxing ethanol with yields ranging from 45–65% . Purity is enhanced via recrystallization from ethanol or ethyl acetate.
Q. How should researchers characterize the compound’s stereochemistry and conformation?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. For example, related tetrahydropyrimidine derivatives exhibit chair conformations in the six-membered ring, with dihedral angles between substituents (e.g., ethoxyphenyl and fluorophenyl groups) ranging from 12–86° . NMR (¹H and ¹³C) and IR spectroscopy can corroborate functional groups, while DFT calculations (B3LYP/6-31G**) model electronic environments .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?
Divergent bioactivity (e.g., antimicrobial vs. anticancer) in analogs often stems from substituent electronic effects. For fluorophenyl-containing derivatives, electron-withdrawing groups enhance metabolic stability but may reduce membrane permeability. Systematic SAR studies comparing substituents (e.g., ethoxy vs. trifluoromethyl) and in vitro assays (MIC, IC₅₀) under standardized conditions (e.g., CLSI guidelines) are recommended .
Q. How can computational methods predict binding modes to biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystallographic data from homologous proteins (e.g., DHFR or kinases) can model interactions. For example, the sulfanylidene group may form hydrogen bonds with catalytic residues, while the fluorophenyl moiety engages in hydrophobic interactions. Validate predictions with SPR or ITC binding assays .
Q. What analytical techniques detect and quantify degradation products under physiological conditions?
LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) identifies oxidative metabolites (e.g., sulfoxide derivatives). Accelerated stability studies (40°C/75% RH) coupled with HPLC-UV (λ = 254 nm) monitor hydrolytic degradation. For example, ester groups in related compounds hydrolyze within 72 hours at pH 7.4 .
Methodological Challenges
Q. How do researchers address low solubility in aqueous buffers during in vitro assays?
Solubility is enhanced using co-solvents (≤5% DMSO) or micellar formulations (e.g., 0.1% Tween-80). For analogs with logP > 3, nanoformulation (liposomes or PLGA nanoparticles) improves bioavailability. Dynamic light scattering (DLS) confirms particle size (<200 nm) and polydispersity (<0.3) .
Q. What protocols ensure reproducibility in crystallographic studies?
Slow evaporation (hexane/ethyl acetate, 1:3) at 4°C promotes single-crystal growth. For disordered structures (common in methyl/ethoxy groups), refine occupancy factors using SHELXL and validate with R₁ factors (<0.05). Data-to-parameter ratios >15:1 ensure reliability .
Key Research Gaps
- Mechanistic Toxicology : Limited data on off-target effects (e.g., CYP450 inhibition) require cytochrome P450 screening (human liver microsomes).
- Polymorphism : SCXRD of the target compound is absent; existing analogs show multiple polymorphic forms affecting bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
